molecular formula C23H28ClN5O B11510108 3-(4-chloro-6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,3,5-triazin-2-yl)-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one

3-(4-chloro-6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,3,5-triazin-2-yl)-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one

Cat. No.: B11510108
M. Wt: 426.0 g/mol
InChI Key: BBGIVEMFBHJTPL-UHFFFAOYSA-N
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Description

3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE is a complex organic compound with a unique structure that combines a triazine ring, a cyclohexene moiety, and a benzazocinone framework

Preparation Methods

The synthesis of 3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE involves multiple steps. The key steps include:

    Formation of the triazine ring: This can be achieved through the reaction of cyanuric chloride with an appropriate amine.

    Introduction of the cyclohexene moiety: This step involves the reaction of the triazine intermediate with a cyclohexene derivative.

    Formation of the benzazocinone framework: This is typically achieved through a cyclization reaction involving the triazine-cyclohexene intermediate.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the triazine ring can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Its structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Similar compounds to 3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE include other triazine derivatives and benzazocinone compounds. What sets this compound apart is the combination of these two structural motifs, which may confer unique properties and applications. Similar compounds include:

    Triazine derivatives: Compounds with a triazine ring, such as cyanuric chloride.

    Benzazocinone derivatives: Compounds with a benzazocinone framework, such as certain alkaloids.

This unique combination of structural features makes 3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE a compound of significant interest in various research fields.

Properties

Molecular Formula

C23H28ClN5O

Molecular Weight

426.0 g/mol

IUPAC Name

11-[4-chloro-6-[2-(cyclohexen-1-yl)ethylamino]-1,3,5-triazin-2-yl]-11-azatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C23H28ClN5O/c24-21-26-22(25-10-9-15-5-2-1-3-6-15)28-23(27-21)29-13-16-11-17(14-29)18-7-4-8-20(30)19(18)12-16/h4-5,7-8,16-17,19H,1-3,6,9-14H2,(H,25,26,27,28)

InChI Key

BBGIVEMFBHJTPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=NC(=N2)Cl)N3CC4CC(C3)C5=CC=CC(=O)C5C4

Origin of Product

United States

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